molecular formula C8H10N4O B12632679 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide

Cat. No.: B12632679
M. Wt: 178.19 g/mol
InChI Key: KUECQBRQXCDUOF-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of diethyl 2-formylsuccinate and acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolo[3,4-d]pyrimidine core.

Scientific Research Applications

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) by binding to its allosteric pocket . This inhibition can modulate necroptosis, a form of programmed cell death, making it a potential therapeutic agent for inflammatory and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide is unique due to its specific structural features and its ability to inhibit RIPK1. This makes it a valuable compound for developing new therapeutic agents targeting necroptosis and related pathways.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C8H10N4O/c9-7(13)1-8-11-3-5-2-10-4-6(5)12-8/h3,10H,1-2,4H2,(H2,9,13)

InChI Key

KUECQBRQXCDUOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1)CC(=O)N

Origin of Product

United States

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